1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride
Beschreibung
Historical Context and Chemical Classification
The development of 1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride emerged from the broader historical context of sulfonamide chemistry, which traces its origins to the groundbreaking work of Gerhard Domagk in 1932 with the discovery of Prontosil. Domagk's pioneering research on azo dyes containing sulfonamide functional groups led to the recognition that these synthetic compounds possessed remarkable antibacterial properties, particularly against streptococcal infections. The systematic exploration of sulfonamide derivatives subsequently expanded throughout the 1930s and beyond, with researchers like Colebrook, Kenny, and Buttle demonstrating favorable clinical outcomes with sulfanilamide derivatives in treating puerperal sepsis and meningococcal infections. This historical foundation established sulfonamides as a critical class of compounds in medicinal chemistry, ultimately leading to Domagk receiving the Nobel Prize in Medicine in 1938 for his contributions to chemotherapy. The modern synthesis and characterization of morpholine-bearing sulfonamide derivatives, including this compound, represents a continuation of this rich chemical heritage.
From a classification perspective, this compound belongs to the broader category of organic compounds known as sulfonamides, which are characterized by the presence of the functional group structure where a sulfur atom is bonded to both oxygen atoms and a nitrogen atom. More specifically, this compound can be classified as a morpholine-substituted aromatic sulfonamide due to its incorporation of the six-membered heterocyclic morpholine ring containing both nitrogen and oxygen heteroatoms. The compound also falls under the classification of benzylamines due to the presence of the methanamine substituent attached to the benzene ring system. Recent synthetic efforts have focused on developing morpholine-bearing halogenated sulfonamides, with research demonstrating their potential as enzyme inhibitors, particularly in the context of tyrosinase inhibition studies. The chemical classification of this compound positions it at the intersection of several important pharmaceutical scaffolds, making it a valuable template for drug discovery and development programs.
Nomenclature and Structural Identity
The systematic nomenclature of this compound reflects the compound's complex structural architecture and follows established International Union of Pure and Applied Chemistry conventions. The primary Chemical Abstracts Service registry number for this compound is 923213-31-4, which provides a unique identifier for the free base form of the molecule. However, the hydrochloride salt form, which is the focus of this analysis, possesses the registry number 1049721-78-9 and is catalogued under the molecular formula C12H19ClN2O3S. Alternative systematic names for this compound include "1-{2-[(4-Morpholinylsulfonyl)methyl]phenyl}methanamine hydrochloride" and "Benzenemethanamine, 2-[(4-morpholinylsulfonyl)methyl]-, hydrochloride". The compound is also referenced in chemical databases under various synonymous designations, including "{2-[(4-Morpholinylsulfonyl)methyl]phenyl}methanamine hydrochloride" and "1-[2-[(Morpholin-4-ylsulfonyl)methyl]phenyl]methanamine hydrochloride".
The molecular structure of this compound can be comprehensively described through its key structural components and their spatial relationships. The compound exhibits a molecular weight of 306.805 daltons for the hydrochloride salt form, with a monoisotopic mass of 306.080491 daltons. The core structure consists of a benzene ring bearing two primary substituents: a methanamine group positioned at the ortho location and a morpholine-4-sulfonylmethyl group also attached to the aromatic ring. The morpholine component contributes a six-membered saturated heterocycle containing one nitrogen atom and one oxygen atom in a 1,4-relationship, while the sulfonyl group provides a critical functional linkage through its sulfur dioxide moiety. The presence of the hydrochloride counterion significantly influences the compound's physicochemical properties, particularly its aqueous solubility and crystalline stability characteristics.
Eigenschaften
IUPAC Name |
(2-morpholin-4-ylsulfonylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.ClH/c12-9-10-3-1-2-4-11(10)17(14,15)13-5-7-16-8-6-13;/h1-4H,5-9,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMDNVBLYNZQFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC=C2CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585860 | |
| Record name | 1-[2-(Morpholine-4-sulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918812-18-7 | |
| Record name | 1-[2-(Morpholine-4-sulfonyl)phenyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Mixed Anhydride Method for Amide Formation and Sulfonylation
One common approach uses the mixed anhydride method, adapted from peptide synthesis techniques, to prepare sulfonylated benzylamines:
- The suitable acid precursor (e.g., 2-(morpholin-4-ylsulfonyl)benzoic acid) is dissolved in a mixture of N,N-dimethylformamide (DMF) and tetrahydrofuran (THF).
- N-methylmorpholine is added under nitrogen atmosphere and the solution is cooled to -15°C.
- Isobutyl chloroformate is added dropwise to form the mixed anhydride intermediate.
- The benzylamine or halogenated benzylamine is then added slowly, and the reaction is stirred at low temperature followed by room temperature to complete the coupling.
- The reaction mixture is concentrated, extracted, and purified by crystallization or chromatography.
- The final product is converted to the hydrochloride salt by treatment with HCl in an appropriate solvent.
This method yields moderate to good yields (~40-60%) and allows for good control over reaction conditions and purity.
Direct Sulfonylation of Benzylamine Derivatives
Another approach involves direct sulfonylation of benzylamine derivatives:
- Starting from 2-chlorobenzylamine or related halogenated benzylamines, the morpholine-4-sulfonyl group is introduced using sulfonyl chlorides or sulfonylating agents.
- The reaction is typically carried out in polar aprotic solvents such as acetonitrile or DMF.
- Bases such as N-ethyl-N,N-diisopropylamine or pyridine are used to neutralize the generated acid.
- Reaction temperatures vary from room temperature to reflux or microwave-assisted heating (e.g., 140°C for 30 minutes under sealed tube conditions).
- The product is isolated by extraction, chromatographic purification, and recrystallization.
- The hydrochloride salt is formed by treatment with HCl gas or HCl in solvents like ethanol.
Yields reported for these methods range from 30% to 80%, depending on reaction conditions and purification protocols.
Catalytic Cross-Coupling Approaches
Though less common for this specific compound, palladium-catalyzed C–N cross-coupling reactions have been reported for related sulfonylated amines:
- Amination of aryl halides bearing sulfonyl groups with morpholine derivatives under Pd catalysis.
- Use of ligands and bases optimized for selective C–N bond formation.
- These methods provide an alternative route to introduce the morpholinylsulfonyl moiety onto aromatic amines.
- Yields vary widely and require careful optimization of catalyst and reaction parameters.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Mixed Anhydride Coupling | Acid precursor, N-methylmorpholine, isobutyl chloroformate, THF/DMF, -15°C to RT | 40-60 | Good control, moderate yields, requires low temperature and inert atmosphere |
| Direct Sulfonylation | 2-Chlorobenzylamine, sulfonyl chloride, base (pyridine or DIPEA), acetonitrile or methanol, reflux or microwave heating | 30-80 | Higher yields with microwave; purification by chromatography; salt formation post-reaction |
| Pd-Catalyzed C–N Cross-Coupling | Aryl halide, morpholine derivative, Pd catalyst, ligand, base | 15-75 | Alternative method; requires catalyst optimization; useful for complex derivatives |
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The sulfonamide group (–SO₂–N–) and the methanamine (–CH₂NH₂) moiety participate in nucleophilic substitution reactions.
- Example : In Pd-catalyzed cross-coupling reactions, the morpholinyl sulfonyl group acts as an electron-withdrawing substituent, facilitating C–N bond formation under conditions involving NaH and DMF .
Redox Reactions
The sulfonyl group and primary amine are redox-active sites.
| Reaction Type | Conditions | Outcome | Source |
|---|---|---|---|
| Reduction | LiAlH₄ or NaBH₄ in THF/EtOH | Sulfonyl group reduced to thiol (–SH) or sulfide (–S–) | |
| Oxidation | KMnO₄/H₂O or H₂O₂ in acidic media | Amine oxidized to nitroso (–NO) or nitro (–NO₂) derivatives |
- Mechanistic Insight : The sulfonyl group’s electron-withdrawing nature stabilizes intermediates during reduction, while the amine’s lone pair drives oxidation pathways.
Cross-Coupling Reactions
The compound participates in Pd-catalyzed C–C and C–N coupling reactions, leveraging its aryl sulfonyl group.
- Case Study : Reaction with 4-nitrophenylboronic acid under Suzuki conditions yielded a biaryl derivative (55% yield), demonstrating compatibility with electron-deficient aryl partners .
Acid-Base Reactions
The hydrochloride salt form allows reversible protonation of the amine group.
Cyclization and Heterocycle Formation
The morpholine ring and sulfonamide group enable participation in heterocyclic syntheses.
Comparative Reactivity with Analogues
The morpholinyl sulfonyl group exhibits distinct reactivity compared to piperidinyl or morpholinylmethyl analogues.
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| 1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine | Higher lipophilicity enhances membrane permeability but reduces aqueous solubility | Piperidine vs. morpholine ring electronics |
| 1-[2-(Morpholin-4-ylmethyl)phenyl]methanamine | Lacks sulfonyl group; undergoes Friedel–Crafts alkylation instead of substitution | Sulfonyl group absence alters reaction pathways |
Wissenschaftliche Forschungsanwendungen
1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in blocking purinergic P2X3 receptors, which are involved in pain perception and other sensory functions.
Medicine: Investigated for its potential therapeutic applications in pain management and other neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The compound exerts its effects by selectively blocking purinergic P2X3 receptors, which are ion channels located in sensory neurons. These receptors play a crucial role in the transmission of pain signals. By inhibiting these receptors, the compound can reduce the perception of pain and has potential therapeutic applications in pain management.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The following table highlights key structural differences, molecular weights, and functional groups among the target compound and analogs:
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The target compound’s sulfonyl group enhances hydrophilicity compared to non-sulfonated analogs (e.g., ). However, its higher molecular weight (292.78 g/mol) may reduce blood-brain barrier penetration relative to smaller molecules like the thiazole derivative (272.19 g/mol) .
- Receptor Binding : compounds (e.g., 38, 39) exhibit 5-HT2C receptor selectivity due to cyclopropyl and aromatic substituents, whereas the target compound’s morpholine sulfonyl group may favor interactions with kinase ATP-binding pockets .
Key Research Findings and Challenges
- Structural-Activity Relationships (SAR) : The sulfonyl group’s position (e.g., phenyl vs. morpholine substitution) significantly impacts target selectivity. For instance, methylsulfonyl substitution on morpholine () reduces steric hindrance compared to phenylsulfonyl .
- Synthetic Challenges: Reductive amination of bulky intermediates (e.g., quinoline in Compound 39) requires optimized conditions to prevent side reactions .
- Data Gaps: Limited pharmacological data exist for the target compound, necessitating further in vitro and in vivo studies to validate hypothesized kinase inhibition .
Biologische Aktivität
1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride, also referred to as morpholinophenylmethanamine, is a compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and specific case studies that highlight its efficacy.
Chemical Structure and Properties
- Molecular Formula : C11H16ClN3O2S
- Molecular Weight : 275.78 g/mol
- IUPAC Name : this compound
The compound features a morpholine ring attached to a sulfonyl group, which enhances its solubility and biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The sulfonamide moiety is known to enhance binding affinity through hydrogen bonding and electrostatic interactions, leading to modulation of biological pathways.
Antimicrobial Activity
Recent studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 62.5 μg/mL |
| Escherichia coli | 125 μg/mL |
| Enterococcus faecalis | 125 μg/mL |
These findings indicate that the compound possesses bactericidal activity, inhibiting protein synthesis and disrupting nucleic acid production pathways .
Antiviral Potential
There is emerging evidence suggesting that this compound may exhibit antiviral properties. Preliminary studies indicate potential efficacy against HIV-1 reverse transcriptase, although further research is necessary to elucidate the specific mechanisms involved .
Case Study 1: Efficacy Against MRSA
In a controlled laboratory setting, the compound was tested against MRSA strains. The results demonstrated not only bactericidal effects but also significant inhibition of biofilm formation, which is a critical factor in the persistence of infections caused by this pathogen. The Minimum Biofilm Inhibitory Concentration (MBIC) was found to be approximately 62 μg/mL, indicating strong antibiofilm activity compared to standard treatments .
Case Study 2: Broad-spectrum Antimicrobial Activity
Another study evaluated the compound's effectiveness against a panel of Gram-positive and Gram-negative bacteria. The results confirmed that it exhibited a broad-spectrum antimicrobial effect with MIC values comparable to established antibiotics such as gentamicin and ciprofloxacin. This suggests potential for development as a therapeutic agent in treating resistant bacterial infections .
Q & A
Q. What are the recommended synthetic routes for 1-[2-(Morpholin-4-ylsulfonyl)phenyl]methanamine hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves sulfonation of a morpholine derivative followed by coupling with a benzene ring and subsequent amine functionalization. Key steps include:
- Sulfonation of morpholine using reagents like 4-(morpholine-4-sulfonyl)benzenesulfonyl chloride under controlled conditions .
- Buchwald-Hartwig amination or reductive amination for introducing the methanamine group .
Purity optimization: - Use high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (e.g., 70:30 v/v) to monitor impurities .
- Recrystallization in ethanol/water mixtures (1:3 ratio) improves crystallinity and removes unreacted intermediates .
Q. How can the compound’s structural integrity and purity be confirmed using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (DMSO-d₆): Look for characteristic peaks at δ 2.8–3.1 ppm (morpholine sulfonyl group) and δ 4.2 ppm (methanamine proton) .
- ¹³C NMR : Confirm the sulfonyl-morpholine linkage via signals at ~45 ppm (N-CH₂) and 110–120 ppm (aromatic carbons) .
- Mass Spectrometry (MS) :
- ESI-MS in positive mode should show [M+H]⁺ at m/z 279.2 (base peak) with fragmentation patterns matching the sulfonyl-phenyl-morpholine backbone .
- HPLC : Use a 5 µm C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic conditions (acetonitrile:water = 60:40) .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assay Protocols : Use IC₅₀ determination with ATP-binding cassette (ABC) transporters in HEK293 cells, ensuring consistent pH (7.4) and temperature (37°C) .
- Impurity Profiling : Quantify residual solvents (e.g., DMSO) via gas chromatography (GC) and adjust activity calculations accordingly .
- Dose-Response Reproducibility : Perform triplicate experiments with internal controls (e.g., verapamil for efflux inhibition studies) .
Q. What computational approaches are effective in predicting the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group’s electron-withdrawing nature reduces HOMO energy (-6.2 eV), favoring interactions with cysteine residues in enzymes .
- Molecular Dynamics (MD) Simulations : Simulate binding to G-protein-coupled receptors (GPCRs) using AMBER or GROMACS. Key parameters include solvation free energy (-25 kcal/mol) and ligand-receptor binding affinity (ΔG ≈ -10.3 kcal/mol) .
- QSAR Models : Train models on morpholine derivatives using descriptors like LogP (2.1) and polar surface area (75 Ų) to predict ADMET properties .
Q. What experimental strategies can address the compound’s instability in aqueous buffers during biological assays?
- Methodological Answer :
- Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 6.5–7.0 instead of Tris-HCl, which accelerates hydrolysis of the sulfonyl group .
- Lyophilization : Prepare stock solutions in DMSO, lyophilize, and reconstitute in assay buffers immediately before use to minimize degradation .
- Stability Monitoring : Employ LC-MS every 2 hours to track degradation products (e.g., morpholine sulfonic acid at m/z 165.1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
